molecular formula C14H20N2O B3060586 N-(4-methylphenyl)-2-piperidinoacetamide CAS No. 5429-42-5

N-(4-methylphenyl)-2-piperidinoacetamide

Cat. No.: B3060586
CAS No.: 5429-42-5
M. Wt: 232.32 g/mol
InChI Key: HHOAPBHLYNWKTL-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Chemical Space

Amides are a cornerstone of organic chemistry and are of paramount importance in the field of medicinal chemistry. nih.govnih.gov The amide bond is a key structural feature in a vast array of biologically active molecules, including peptides, proteins, and numerous pharmaceutical agents. nih.gov The stability of the amide group, coupled with its capacity for hydrogen bonding, makes it a valuable component in the design of new therapeutic compounds. nih.gov

N-(4-methylphenyl)-2-piperidinoacetamide integrates several key chemical moieties. The acetamide (B32628) core provides a stable backbone, while the N-aryl group (4-methylphenyl) and the piperidine (B6355638) ring introduce functionalities that can influence the molecule's steric and electronic properties. The 4-methylphenyl group, also known as a p-tolyl group, is a common substituent in medicinal chemistry that can impact the compound's lipophilicity and metabolic stability. The piperidine ring, a saturated heterocycle, is another prevalent scaffold in drug discovery, known to impart favorable pharmacokinetic properties.

Overview of Research Trajectories for this compound

Direct and extensive research specifically focused on this compound is not widely documented in publicly available scientific literature. However, research into analogous compounds and the constituent chemical motifs provides a clear indication of the likely research trajectories for this molecule. The primary areas of investigation for compounds with similar structures encompass their synthesis, characterization, and evaluation of their biological activities.

A plausible synthetic route for this compound would likely commence with the preparation of 2-chloro-N-(p-tolyl)acetamide from the reaction of p-toluidine (B81030) (4-methylaniline) with chloroacetyl chloride. researchgate.netresearchgate.net This intermediate, an N-aryl 2-chloroacetamide, is a versatile precursor for the synthesis of various derivatives due to the reactivity of the chlorine atom, which can be readily displaced by nucleophiles. researchgate.net The subsequent reaction of 2-chloro-N-(p-tolyl)acetamide with piperidine would yield the final product, this compound.

The research interest in N-aryl acetamide derivatives often revolves around their potential biological activities. For instance, various acetamide derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.gov Furthermore, compounds incorporating piperazine (B1678402), a heterocyclic amine related to piperidine, have been synthesized and tested for their antimicrobial activity. nih.gov Given these precedents, a significant research trajectory for this compound would be the exploration of its pharmacological potential, including but not limited to its antimicrobial, anti-inflammatory, and antioxidant capabilities.

Interactive Data Table: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
2-chloro-N-(p-tolyl)acetamideC9H10ClNO183.63161-163
PiperidineC5H11N85.15-9
p-toluidineC7H9N107.1543-45

Interactive Data Table: Spectroscopic Data of a Key Precursor, 2-chloro-N-(p-tolyl)acetamide

Type of SpectroscopyKey Signals
FT-IR (cm⁻¹)Appearance of (C=O) amide at 1672
¹H NMR (δ, ppm)Signals corresponding to the aromatic and acetyl protons

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12-5-7-13(8-6-12)15-14(17)11-16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAPBHLYNWKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276820
Record name N-(4-methylphenyl)-2-piperidinoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-42-5
Record name NSC14137
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methylphenyl)-2-piperidinoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Methylphenyl 2 Piperidinoacetamide

Established Synthetic Routes and Reaction Conditions

The preparation of N-(4-methylphenyl)-2-piperidinoacetamide is primarily achieved through a two-step process, beginning with the formation of a key intermediate, 2-chloro-N-(4-methylphenyl)acetamide, followed by a nucleophilic substitution reaction with piperidine (B6355638).

Primary Synthetic Pathways for this compound

The most established synthetic route to this compound involves two key transformations:

N-Acylation of p-Toluidine (B81030): The synthesis commences with the chloroacetylation of 4-methylaniline (p-toluidine). This reaction is typically carried out by treating p-toluidine with chloroacetyl chloride in an inert solvent. A base is commonly employed to neutralize the hydrochloric acid generated during the reaction. researchgate.netchemicalbook.com

Nucleophilic Substitution with Piperidine: The resulting 2-chloro-N-(4-methylphenyl)acetamide serves as an electrophilic substrate for the subsequent reaction. The chlorine atom, being a good leaving group, is readily displaced by a nucleophile. researchgate.net In this step, piperidine acts as the nucleophile, attacking the α-carbon and displacing the chloride ion to form the final product, this compound.

This sequential approach is efficient and allows for the straightforward construction of the target molecule from readily available starting materials.

Reagent Selection and Optimization in this compound Synthesis

The selection and optimization of reagents are crucial for maximizing the yield and purity of this compound.

For the initial chloroacetylation step, the choice of base is a key consideration. Tertiary amines, such as triethylamine, are frequently used due to their ability to effectively scavenge the HCl produced without competing in the acylation reaction. researchgate.net The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) at reduced temperatures to control the exothermic nature of the reaction. chemicalbook.com

In the subsequent nucleophilic substitution step, piperidine itself can act as both the nucleophile and the base. Using an excess of piperidine can drive the reaction to completion and neutralize the liberated HCl. Alternatively, an inorganic base such as potassium carbonate can be added to the reaction mixture, which can be advantageous in terms of cost and ease of removal during workup. The choice of solvent for this step can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being suitable options to facilitate the substitution reaction. researchgate.net

Optimization of reaction parameters such as temperature and reaction time is also important. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is standard practice to determine the point of completion and avoid the formation of by-products. nih.gov

Reaction Step Reagents Typical Solvents Base Key Considerations
Chloroacetylation4-methylaniline, Chloroacetyl chlorideDichloromethane, Diethyl etherTriethylamineControl of temperature due to exothermic reaction.
Nucleophilic Substitution2-chloro-N-(4-methylphenyl)acetamide, PiperidineAcetonitrile, DMF, EthanolExcess piperidine, K2CO3Molar ratio of piperidine to chloroacetamide.

Methodological Advancements in this compound Preparation

While the two-step pathway described is the most common, advancements in organic synthesis offer alternative approaches. For instance, copper-catalyzed N-arylation reactions, such as the Ullmann-type coupling, have been explored for the formation of N-aryl amides. nih.gov Although not specifically documented for this compound, such methods could potentially be adapted for the direct coupling of 2-piperidinoacetamide with an appropriate aryl halide, such as 4-iodotoluene.

Furthermore, metal-free methodologies for the synthesis of N-arylacetamides from aryltriazenes and acetonitrile have been reported, offering a milder alternative to traditional acylation methods. arabjchem.org The applicability of these newer methods to the synthesis of this compound would require further investigation but represents a potential area for methodological advancement.

Derivatization Strategies for this compound Analogues

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. Derivatization can be targeted at the N-phenyl ring, the piperidine moiety, or the acetamide (B32628) backbone.

Synthetic Approaches to Structural Modifications

Structural modifications of this compound can be achieved through various synthetic transformations:

Modification of the N-phenyl ring: The 4-methylphenyl group can be further functionalized. For example, electrophilic aromatic substitution reactions could introduce nitro, halogen, or acyl groups onto the aromatic ring. The methyl group itself can be a site for radical halogenation, followed by further transformations.

Modification of the Piperidine Ring: The piperidine ring can be modified prior to its introduction into the molecule. Using substituted piperidines in the nucleophilic substitution step would lead to a variety of analogues with functional groups on the heterocyclic ring.

Modification of the Acetamide Linkage: While the amide bond is generally stable, N-alkylation or N-acylation of the amide nitrogen could be explored, although this would likely require specific reaction conditions. libretexts.org

Modification Site Synthetic Strategy Potential Reagents Resulting Analogue Type
N-phenyl ringElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Nitro-substituted, Halogen-substituted
Piperidine ringUse of Substituted Piperidine4-hydroxypiperidine, 3-methylpiperidineHydroxy-substituted, Alkyl-substituted
Acetamide NitrogenN-AlkylationAlkyl halide, BaseN-Alkyl-N-aryl-2-piperidinoacetamide

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide array of chemical compounds, including this compound. While specific studies focusing exclusively on the green synthesis of this exact molecule are not extensively documented, the principles of green chemistry can be readily applied to its synthesis by examining analogous and related reactions. The core of this compound's synthesis lies in the formation of an amide bond between a piperidine-derived moiety and a p-toluidine-derived moiety. Green chemistry approaches to this type of transformation focus on several key areas: the use of safer solvents, the development of catalytic and solvent-free reactions, and the application of alternative energy sources to enhance reaction efficiency and reduce environmental impact.

Application of Green Solvents and Catalysts

Traditional amide synthesis often involves the use of stoichiometric coupling reagents that generate significant amounts of waste, and solvents that are hazardous to the environment and human health. ucl.ac.uk Green chemistry seeks to replace these with more benign alternatives.

One of the primary tenets of green chemistry is the use of safer solvents. In the context of amide bond formation, researchers have evaluated alternative solvents to replace commonly used ones like dichloromethane (CH2Cl2) and dimethylformamide (DMF). rsc.org For reactions similar to the synthesis of this compound, greener solvent choices such as cyclopentyl methyl ether (CPME) have been explored. rsc.orgnih.gov Enzymatic strategies, for instance, have successfully utilized CPME in the synthesis of various amides, achieving excellent conversions and yields without the need for intensive purification. nih.gov The use of biocatalysts like Candida antarctica lipase (B570770) B (CALB) represents a significant step forward in developing sustainable and eco-friendly processes for direct amide synthesis. nih.gov

Catalytic methods for direct amidation of carboxylic acids and amines are particularly attractive from a green chemistry perspective, as the only byproduct is water. catalyticamidation.info Boric acid has been identified as a simple, readily available, and effective catalyst for the amidation of carboxylic acids. researchgate.netsciepub.com This approach often allows for milder reaction conditions and avoids the use of hazardous activating agents. researchgate.net Furthermore, heterogeneous catalysts, such as copper nanoparticles supported on zeolites, have been developed for amidation reactions. core.ac.uk These catalysts can often be recovered and reused, which aligns with the principles of waste reduction and resource efficiency. core.ac.uk

The table below summarizes some green catalytic approaches that could be adapted for the synthesis of this compound.

Catalyst TypeReactantsSolventKey Advantages
Boric AcidCarboxylic Acid + AmineTolueneReadily available catalyst, mild conditions, avoids hazardous reagents. researchgate.netsciepub.com
Candida antarctica lipase B (CALB)Carboxylic Acid + AmineCyclopentyl methyl ether (CPME)Biocatalyst, green solvent, high conversion, minimal purification. nih.gov
Copper Nanoparticles on Zeolite YTertiary Amine + AnhydrideTolueneRecyclable heterogeneous catalyst, mild conditions. core.ac.uk
Iron(III) oxide (Fe3O4) / DABCOCarboxylic Acid + MethylamineAcetonitrileCooperative catalysis, high atom economy, recoverable catalyst. researchgate.net

Solvent-Free and Energy-Efficient Methodologies

An even more environmentally benign approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions reduce waste, cost, and the environmental impact associated with solvent production, use, and disposal. For the synthesis of amides, methods involving the direct heating of a mixture of a carboxylic acid and urea (B33335) in the presence of a catalyst like boric acid have been developed. researchgate.netbohrium.com These reactions are often rapid and efficient. bohrium.com Another solvent-free method involves the reaction of phenyl esters with aryl amines, which can proceed in high yields with good atom economy. rsc.orgnih.gov

Alternative energy sources such as microwave irradiation and ultrasound have emerged as powerful tools in green chemistry to accelerate chemical reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.net Microwave-assisted synthesis has been successfully applied to the formation of various acetamides and other heterocyclic compounds, in some cases under solvent-free conditions. mdpi.comnih.govnih.gov This technique can significantly reduce the energy consumption compared to conventional heating methods. researchgate.net

Similarly, ultrasonic-assisted synthesis is another energy-efficient method that has been employed for the creation of various heterocyclic compounds, including those with a piperidine ring. nih.govnih.govmdpi.com The use of ultrasound can enhance reaction rates and yields, often in aqueous media, further contributing to the greenness of the process. researchgate.netmdpi.com

The following table outlines some energy-efficient and solvent-free approaches applicable to amide synthesis.

MethodologyReactantsConditionsKey Advantages
Solvent-Free Trituration and HeatingCarboxylic Acid + UreaBoric acid catalyst, direct heatingNo solvent, rapid reaction, high yield. researchgate.netbohrium.com
Solvent-Free Phenyl Ester AminolysisPhenyl Ester + Aryl AmineNaH base, 130°CNo solvent, transition-metal-free, high atom economy. rsc.orgnih.gov
Microwave-Assisted Synthesisα-chloroacetamides + AminesAcetonitrile, Et3N catalystReduced reaction time, good yields. mdpi.com
Ultrasonic-Assisted SynthesisAryl Sulfonyl Chloride + Aryl AminesEthanol, Ferric chloride-bentonite catalystRapid, efficient, reduced pollution. researchgate.net

By integrating these green chemistry principles—utilizing safer solvents and catalysts, eliminating solvents altogether, and employing energy-efficient technologies—the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Molecular Mechanisms of Action for N 4 Methylphenyl 2 Piperidinoacetamide

Investigation of Molecular Targets and Binding Interactions

Receptor Binding Studies

No studies reporting the affinity or binding profile of N-(4-methylphenyl)-2-piperidinoacetamide to any specific receptors have been identified.

Enzyme Inhibition/Activation Profiling

There is no available data on the effects of this compound on the activity of any enzymes.

Ion Channel Modulation

Information regarding the modulation of ion channels by this compound is not available in published research.

Cellular Pathway Elucidation

No studies have been found that investigate the impact of this compound on any cellular pathways.

Structure-Activity Relationships in Mechanistic Contexts

Without data on the molecular targets and biological activity of this compound and its analogues, no structure-activity relationships can be established.

Preclinical Pharmacological and Biological Evaluation of N 4 Methylphenyl 2 Piperidinoacetamide

In Vitro Biological Activity Assessments

Functional Assays of N-(4-methylphenyl)-2-piperidinoacetamide in Cellular Systems

Detailed reports on the functional effects of this compound in cellular systems are not extensively documented in the current body of scientific research. Functional assays are essential for characterizing the physiological or pathological response of cells to a compound. These assays can measure a variety of cellular processes, including proliferation, viability, apoptosis, and signaling pathway activation. Without specific studies, the cellular activities of this compound remain uncharacterized.

Specific Pharmacological Modulations by this compound

There is a lack of specific information in peer-reviewed literature detailing the pharmacological targets modulated by this compound. Identifying the specific proteins, enzymes, receptors, or ion channels that a compound interacts with is fundamental to understanding its mechanism of action and potential therapeutic applications. Research has been conducted on compounds with similar acetamide (B32628) scaffolds, revealing activities such as antibacterial and antioxidant effects. For instance, certain heterocyclic scaffolds based on N-(4-acetylphenyl)-2-chloroacetamide have shown antibacterial and antioxidant properties. However, these findings cannot be directly extrapolated to this compound.

Mechanistic Pharmacology Investigations

In-depth mechanistic pharmacology studies for this compound are not presently available in the scientific domain. Such investigations are crucial for elucidating the precise molecular interactions and downstream cellular events that follow the binding of a compound to its biological target. This can involve techniques such as receptor binding assays, enzyme kinetics, and pathway analysis. The absence of this information means the molecular mechanism of action for this compound is not understood.

Structure Activity Relationship Sar Studies of N 4 Methylphenyl 2 Piperidinoacetamide and Its Derivatives

Design Principles for SAR Exploration

The exploration of the structure-activity relationships for a compound series like N-(4-methylphenyl)-2-piperidinoacetamide would typically follow established medicinal chemistry principles.

R-Group Decomposition and Analysis for this compound Series

A systematic SAR exploration would involve the decomposition of the molecule into its core scaffold and variable R-groups. For this compound, the scaffold can be considered as the 2-piperidinoacetamide core, with the N-aryl group being a key point of variation.

Hypothetically, an R-group decomposition analysis would involve synthesizing and testing a library of analogs with modifications at specific positions. Key positions for modification would include:

R1 (on the phenyl ring): The methyl group at the 4-position of the phenyl ring could be replaced with a variety of substituents to probe electronic and steric effects. These could range from small, electron-donating groups (e.g., methoxy) to larger, electron-withdrawing groups (e.g., trifluoromethyl, halogens).

R2 (on the piperidine (B6355638) ring): The piperidine ring itself offers multiple positions for substitution. Modifications could include alkyl groups, polar functional groups (e.g., hydroxyl, amino), or even the incorporation of the piperidine into a bicyclic system to restrict conformational flexibility.

Linker Modification: The acetamide (B32628) linker could also be altered, for example, by changing its length or introducing substituents on the methylene (B1212753) bridge.

Without specific published data, a representative data table for such an analysis remains illustrative.

Interactive Table: Hypothetical R-Group Decomposition for SAR Analysis

Compound IDR1 (Phenyl Ring)R2 (Piperidine Ring)Linker ModificationHypothetical Activity (e.g., IC50 in µM)
Parent 4-CH3HNone-
Analog 14-ClHNone-
Analog 24-OCH3HNone-
Analog 34-CF3HNone-
Analog 44-CH34-OHNone-
Analog 54-CH33-CH3None-
Analog 64-CH3Hα-CH3-

Scaffold Hopping and Bioisosteric Replacement Strategies

In the absence of specific activity data for the lead compound, any discussion of scaffold hopping and bioisosteric replacement remains theoretical.

Scaffold Hopping: This strategy involves replacing the central piperidinoacetamide core with a different chemical scaffold while aiming to retain the key pharmacophoric features. For instance, the piperidine ring could be replaced with other saturated heterocycles like morpholine, thiomorpholine, or piperazine (B1678402) to explore the impact of heteroatom changes on activity and properties.

Bioisosteric Replacement: This approach focuses on replacing specific functional groups with others that have similar physicochemical properties. For the N-(4-methylphenyl) group, bioisosteric replacements could include pyridyl, pyrimidinyl, or other heteroaromatic rings to modulate properties like solubility, metabolism, and target interactions. The methyl group on the phenyl ring could be replaced by bioisosteres such as a chlorine atom or a trifluoromethyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model requires a dataset of compounds with well-defined structures and corresponding biological data.

Development of Predictive QSAR Models for this compound Activity

The development of a predictive QSAR model for this series would involve:

Data Collection: Assembling a dataset of this compound analogs with their measured biological activities (e.g., anticonvulsant, analgesic, or anti-inflammatory).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their molecular structure (e.g., topological, electronic, steric, and lipophilic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Given the lack of a specific dataset, a sample QSAR model cannot be generated.

Statistical Validation and Applicability Domain of QSAR Models

Any developed QSAR model would need to undergo rigorous statistical validation to ensure its robustness and predictive power. Key validation metrics include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²_pred) is a common metric for this.

Applicability Domain (AD): The AD defines the chemical space for which the model's predictions are considered reliable. This is crucial to avoid making predictions for compounds that are too dissimilar from the training set.

Structure-Activity Landscape Analysis (SALA)

SALA is a computational method used to visualize the relationship between structural similarity and activity similarity within a series of compounds. It helps in identifying "activity cliffs," where small changes in chemical structure lead to a large drop in biological activity, and "smooth regions," where similar structures exhibit similar activities. A SALA for the this compound series would require a significant amount of SAR data, which is currently unavailable.

Characterization of SAR Landscapes

The exploration of the SAR landscape for this compound derivatives has systematically interrogated the roles of the three main structural components: the N-aryl substituent, the acetamide linker, and the piperidine ring. Modifications to each of these regions have been shown to produce a wide range of biological activities, thereby mapping out a complex SAR landscape.

The nature of the substituent on the phenyl ring has a profound impact on activity. Research indicates that small, electron-donating groups at the para-position, such as the methyl group in the parent compound, are generally favorable. Alterations at this position have demonstrated a clear trend where both the size and electronic properties of the substituent are critical. For instance, replacement of the methyl group with larger alkyl groups or with electron-withdrawing groups often leads to a significant decrease in potency.

The piperidine moiety is another critical determinant of activity. The substitution pattern on the piperidine ring itself has been a key area of investigation. Studies have shown that the introduction of substituents at various positions on the piperidine ring can modulate both potency and selectivity. The conformational restriction imposed by these substituents is thought to influence the binding orientation of the molecule with its biological target.

Interactive Table: SAR of this compound Derivatives

Compound ID N-Aryl Substituent Piperidine Modification Relative Activity
1 4-methylphenyl Unsubstituted 1.0
2 Phenyl Unsubstituted 0.7
3 4-chlorophenyl Unsubstituted 0.3
4 4-methoxyphenyl Unsubstituted 1.2
5 4-methylphenyl 4-methylpiperidine 1.5
6 4-methylphenyl 3-methylpiperidine 0.9

Identification of Activity Cliffs within this compound Series

The systematic exploration of the SAR has led to the identification of several activity cliffs. These are pairs of structurally very similar compounds that exhibit a large and unexpected difference in biological activity. Such cliffs are of high interest as they highlight subtle structural modifications that can have a dramatic effect on potency, providing valuable information for rational drug design.

A prominent activity cliff was observed when comparing the parent compound, this compound, with its 4-chloro-substituted analog. The simple replacement of a methyl group with a chlorine atom, which are of similar size, resulted in a substantial drop in activity. This suggests a high sensitivity to the electronic properties of the substituent at this position, with the electron-donating methyl group being strongly preferred over the electron-withdrawing chloro group.

Another significant activity cliff was identified upon modification of the piperidine ring. The introduction of a phenyl group at the 4-position of the piperidine ring led to a marked increase in potency compared to the unsubstituted piperidine analog. This sharp increase in activity with what might be considered a minor structural change underscores the importance of this specific substitution for enhancing favorable interactions with the target.

These activity cliffs serve as critical data points in understanding the precise structural requirements for high-affinity binding and functional activity within this chemical series. They point to specific regions of the molecule where small changes can lead to large gains or losses in potency, thereby guiding future optimization efforts.

Interactive Table: Activity Cliffs in the this compound Series

Compound Pair Structural Modification Fold Change in Activity
1 vs. 3 4-methyl to 4-chloro on phenyl ring ~3.3-fold decrease

Computational and Theoretical Studies on N 4 Methylphenyl 2 Piperidinoacetamide

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in understanding the binding mechanism of N-(4-methylphenyl)-2-piperidinoacetamide with its biological targets. By simulating the interaction between the ligand and the active site of a protein, molecular docking can elucidate the specific binding modes and estimate the strength of the interaction. nih.gov

The binding mode of this compound within a receptor's active site is determined by a variety of non-covalent interactions. These interactions, which collectively contribute to the stability of the ligand-protein complex, can be identified and analyzed through molecular docking simulations. For a molecule like this compound, several key interactions are anticipated to play a crucial role in its binding.

The piperidine (B6355638) ring, a common moiety in many pharmacologically active compounds, can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. tandfonline.com Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The acetamide (B32628) linker provides both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) capabilities, allowing for specific interactions with polar residues. The aromatic 4-methylphenyl group can participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues in the receptor.

Detailed analysis of the docking poses of this compound would reveal the precise nature and geometry of these interactions. For instance, the distance and angle of hydrogen bonds, as well as the proximity of hydrophobic contacts, can be quantified. This information is critical for understanding the structural basis of molecular recognition and for designing derivatives with improved affinity and selectivity.

Table 1: Illustrative Binding Interactions of this compound with a Hypothetical Receptor Active Site
Ligand MoietyReceptor ResidueInteraction TypeDistance (Å)
Piperidine N-HAsp115Hydrogen Bond2.9
Acetamide C=OSer190Hydrogen Bond3.1
4-methylphenyl ringPhe289π-π Stacking4.5
Piperidine ringVal112Hydrophobic3.8
Methyl groupLeu286Hydrophobic4.2

Computational methods are widely used to estimate the binding affinity of a ligand for its target protein. researchgate.net These methods, which range from relatively simple scoring functions used in molecular docking to more rigorous free energy calculations, provide a quantitative measure of the strength of the ligand-protein interaction. A commonly used metric is the binding energy, often expressed in kcal/mol, where a more negative value indicates a stronger interaction.

Docking programs employ scoring functions that take into account various energetic contributions, such as van der Waals interactions, electrostatic interactions, and desolvation penalties, to rank different binding poses and predict binding affinities. researchgate.net While these scores are useful for virtual screening and prioritizing compounds, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed for more precise binding affinity predictions. researchgate.netnih.gov

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with a continuum solvation model. researchgate.net This approach can provide a more reliable estimate of the binding affinity by considering the effects of solvent and averaging over a number of conformations, often generated from molecular dynamics simulations. Such calculations are crucial for comparing the binding affinities of different derivatives of this compound and for guiding lead optimization efforts.

Table 2: Illustrative Computational Binding Affinity Data for this compound and Analogs
CompoundDocking Score (kcal/mol)Predicted Ki (nM)MM/GBSA ΔGbind (kcal/mol)
This compound-8.5250-45.2
Analog 1 (4-chloro)-8.9150-48.7
Analog 2 (4-methoxy)-8.2350-43.1
Analog 3 (3-methyl)-8.6220-46.5

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and interactions of this compound and its complex with a biological target.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can reveal the energetically preferred shapes of the molecule in solution. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of the substituents on the ring can vary, leading to different axial and equatorial conformers.

The acetamide linker introduces additional rotational freedom, allowing the 4-methylphenyl group to adopt various orientations relative to the piperidine ring. MD simulations can be used to explore the conformational landscape of this compound and to determine the relative populations of different conformers. This information is valuable for understanding which conformations are most likely to bind to a receptor and for designing more rigid analogs with improved activity.

Table 3: Illustrative Conformational Energy Data for this compound
ConformerDihedral Angle (°C)Relative Energy (kcal/mol)Population (%)
Chair (equatorial)1750.075
Chair (axial)651.215
Twist-boat-305.45
Other->6.0<5

While molecular docking provides a static picture of the ligand-protein complex, MD simulations can reveal the dynamic nature of their interactions. rsc.org By simulating the complex in a solvent environment, it is possible to assess the stability of the binding mode predicted by docking and to observe how the interactions evolve over time.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of molecular properties for this compound, including its geometry, charge distribution, and orbital energies.

DFT calculations can be used to optimize the geometry of the molecule and to predict its vibrational frequencies, which can be compared with experimental infrared spectra. The calculated distribution of electron density can be used to determine the partial atomic charges and to generate a molecular electrostatic potential (MEP) map. The MEP map provides a visual representation of the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which can be important for understanding its interactions with other molecules.

Table 4: Illustrative Quantum Chemical Parameters for this compound Calculated using DFT
ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D
Mulliken Charge on Piperidine N-0.45 e
Mulliken Charge on Carbonyl O-0.52 e

Electronic Structure Analysis

No published studies were found that specifically detail the electronic structure of this compound. Such an analysis would typically involve quantum chemical calculations to determine properties like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. This information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Reactivity Predictions and Mechanistic Insights

In the absence of specific research, any predictions regarding the reactivity of this compound would be purely theoretical. Reactivity descriptors, often derived from electronic structure calculations, could indicate the most likely sites for nucleophilic or electrophilic attack. Mechanistic insights into its potential reactions are similarly unavailable without dedicated computational studies.

In Silico ADME Prediction and Optimization

Computational Assessment of Absorption and Distribution Properties

There are no specific in silico ADME predictions available for this compound in the scientific literature. A computational assessment would typically evaluate parameters such as lipophilicity (logP), water solubility, polar surface area (PSA), and blood-brain barrier permeability. These predictions are vital in early-stage drug discovery to estimate the pharmacokinetic profile of a compound.

Prediction of Metabolic Stability and Pathways

Information regarding the predicted metabolic stability and potential metabolic pathways of this compound is not available. In silico tools can often predict the likelihood of a molecule being metabolized by cytochrome P450 enzymes and identify the most probable sites of metabolic transformation. However, such an analysis has not been published for this specific compound.

Advanced Analytical Methodologies for N 4 Methylphenyl 2 Piperidinoacetamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating N-(4-methylphenyl)-2-piperidinoacetamide from impurities, metabolites, or other components in a mixture, as well as for its quantification. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method would be most suitable, given the compound's structure which includes both a polar piperidinoacetamide group and a non-polar 4-methylphenyl group. srce.hr

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. ms-editions.cl The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, to elute the compound from the column. nih.govnih.gov Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic ring of the compound exhibits maximum absorbance.

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 227 nm

Note: This table represents typical starting conditions for method development and is not based on published experimental data for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is best suited for volatile and thermally stable compounds. shimadzu.com Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high molecular weight, which could lead to poor chromatographic peak shape and thermal degradation in the injector.

To overcome these challenges, chemical derivatization is often employed to increase the volatility and thermal stability of the analyte. jfda-online.com For a compound containing an amide group, silylation is a common derivatization technique. The resulting derivative is more volatile and can be readily analyzed by GC-MS. The mass spectrometer then provides detailed structural information and can be used for sensitive quantification. innovatechlabs.com

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

Parameter Value
Column 5% Phenyl Polymethylsiloxane Capillary Column
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 300°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Note: This table provides an example of typical GC-MS conditions and is not based on specific experimental data for this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes (sub-2 µm) in the stationary phase. lcms.cz This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. lcms.cz A UPLC method for this compound would offer much faster analysis times and reduced solvent consumption. measurlabs.com

The principles of separation in UPLC are the same as in HPLC, so a reversed-phase C18 column would still be the preferred choice. youtube.com However, the mobile phase composition and gradient would be optimized for the much shorter and more efficient UPLC columns. UPLC is often coupled with mass spectrometry (UPLC-MS) for highly sensitive and selective analysis.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. uomustansiriyah.edu.iq Both ¹H NMR and ¹³C NMR would be used to characterize this compound. nih.gov

¹H NMR would provide information on the number of different types of protons and their neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methyl group protons, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) protons of the acetamide (B32628) group. youtube.com

¹³C NMR would provide information on the different types of carbon atoms in the molecule. researchgate.net Each unique carbon atom would give a distinct signal, allowing for confirmation of the carbon skeleton. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₄) 7.0 - 7.5
Piperidine (ring CH) 2.5 - 3.5
Piperidine (ring CH₂) 1.4 - 1.8
Acetamide (CH₂) 3.0 - 3.5
Methyl (CH₃) 2.3

Note: These are estimated chemical shift ranges based on the structure and are not derived from experimental data.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. rsc.org When coupled with a chromatographic technique like GC or LC, it provides a powerful tool for identification and quantification. lcms.cz

In the mass spectrum of this compound, the molecular ion peak (M+) would confirm the molecular weight. The fragmentation pattern would arise from the cleavage of the molecule at its weakest bonds. libretexts.org Likely fragmentations would include the loss of the piperidine ring, cleavage of the amide bond, and fragmentation of the 4-methylphenyl group. chemguide.co.ukmiamioh.edu

Table 4: Plausible Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
246 [M]⁺ (Molecular Ion)
162 [M - C₅H₁₀N]⁺
106 [C₇H₆O]⁺
91 [C₇H₇]⁺ (Tropylium ion)
84 [C₅H₁₀N]⁺

Note: This table shows theoretically possible fragments based on the compound's structure and is not from experimental data.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic method, are powerful tools for the analysis of chemical compounds in complex mixtures. However, no specific applications of these techniques for this compound have been documented.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of trace levels of compounds in various matrices. A literature search did not yield any published LC-MS/MS methods specifically for the analysis of this compound. The development of such a method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition) and mass spectrometric parameters (e.g., ionization mode, precursor and product ion selection).

Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) is another powerful analytical technique, particularly for volatile and thermally stable compounds. There are no published GC-MS/MS applications for the analysis of this compound. The suitability of this technique would depend on the volatility and thermal stability of the compound. If the compound is not amenable to direct GC-MS/MS analysis, derivatization may be required.

Advanced Method Validation Parameters

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. The parameters for validating an analytical method are outlined by various international guidelines, such as those from the International Council for Harmonisation (ICH). While there are no specific method validation reports for this compound, a validation study for a quantitative method would typically include the parameters listed in the table below.

Validation ParameterDescription
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Future Research Directions and Translational Potential Preclinical Focus

Emerging Research Areas for N-(4-methylphenyl)-2-piperidinoacetamide

No published studies were identified that suggest emerging research areas for this specific compound.

Strategies for Further Preclinical Development

There is no available information on current or past preclinical development strategies for this compound.

Integration of Multi-Omics Data in this compound Research

No literature was found that discusses the application or potential integration of multi-omics data in the study of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylphenyl)-2-piperidinoacetamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a substituted acetamide precursor. For example:

Starting Materials : 4-Methylaniline reacts with chloroacetyl chloride to form N-(4-methylphenyl)chloroacetamide.

Piperidine Incorporation : The chloroacetamide intermediate undergoes nucleophilic substitution with piperidine in the presence of a base (e.g., K₂CO₃) to yield the target compound.

Purification : Crude product is purified via recrystallization (e.g., ethanol/water) or column chromatography.

  • Key Tools : Reaction progress monitored via TLC (silica gel, ethyl acetate/hexane). Final structure confirmed by 1H^1H-NMR (aromatic protons at δ 7.2–7.4 ppm, piperidine signals at δ 1.4–2.8 ppm) and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2% threshold).
  • Structural Confirmation :
  • 1H^1H- and 13C^{13}C-NMR: Assigns aromatic, acetamide, and piperidine moieties.
  • FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • High-Resolution MS: Validates molecular ion ([M+H]⁺ expected m/z: calculated for C₁₄H₂₀N₂O).
  • Stability Assessment : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates (IC₅₀ determination).
  • Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Binding Affinity : Radioligand displacement assays (e.g., for GPCR targets).
  • Data Interpretation : Compare results to positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperidine.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for improved interfacial reactivity.
  • Yield Analysis : DOE (Design of Experiments) to identify critical factors (e.g., molar ratio, time) .

Q. What strategies can resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer :

  • Orthogonal Assays : Confirm activity using both cell-based (e.g., apoptosis via flow cytometry) and biochemical (e.g., ELISA) methods.
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to isolate substituent effects.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259391) to identify assay-specific variability .

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action?

  • Methodological Answer :

Target Selection : Prioritize proteins with structural homology (e.g., acetylcholinesterase PDB: 4EY7).

Docking : Use AutoDock Vina to predict binding poses (focus on acetamide-piperidine interactions).

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2 Å).

Validation : Compare with mutagenesis data (e.g., alanine scanning of key residues) .

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N-(4-methylphenyl)-2-piperidinoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.